

# Application Notes: (R)-Piperazine-2-carboxylic Acid in Neuroscience Research

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## Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

Cat. No.: B1233817

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**(R)-Piperazine-2-carboxylic acid** serves as a crucial chiral building block in medicinal chemistry for the development of potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor. While not typically used as a direct pharmacological tool itself, its rigid piperazine scaffold is fundamental for synthesizing advanced research compounds that probe the function and therapeutic potential of glutamate receptors in the central nervous system (CNS).

The primary application of **(R)-Piperazine-2-carboxylic acid** is in the synthesis of competitive NMDA receptor antagonists. These synthesized molecules are instrumental in studying synaptic plasticity, excitotoxicity, and various neurological disorders.<sup>[1][2][3]</sup> The stereochemistry of the (R)-enantiomer is often critical for the desired pharmacological activity of the final antagonist.

Derivatives based on this scaffold, such as N-substituted piperazine-2,3-dicarboxylic acids, have been developed to achieve selectivity for different NMDA receptor subunits (GluN2A-D) and kainate receptors.<sup>[4][5][6]</sup> This selectivity allows researchers to dissect the specific roles of these receptor subtypes in brain function and disease.

## Quantitative Data: NMDA Receptor Antagonist Activity

The following table summarizes the antagonist affinity of representative compounds derived from the piperazine-carboxylic acid scaffold. These derivatives are typically evaluated for their

ability to displace a radiolabeled ligand from the glutamate binding site on different NMDA receptor subunits.

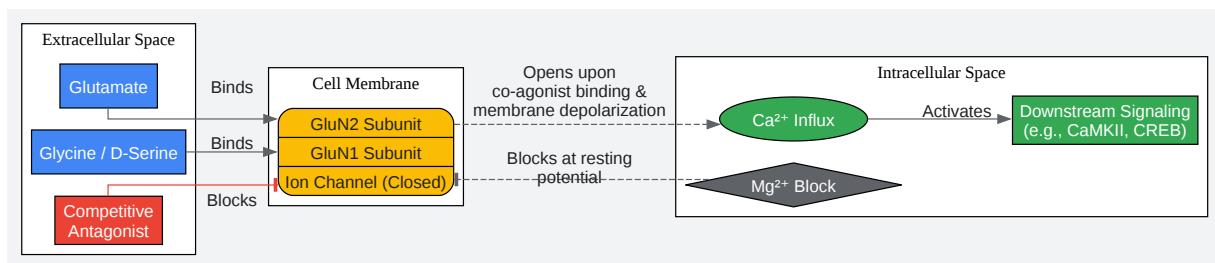
| Compound   | Target Receptor Subunit | Affinity (Ki or IC50, nM) | Selectivity Profile                  | Reference |
|--|-------------------------|---------------------------|--------------------------------------|-----------|
| (2R,3S)-(1-biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD)       | GluN2A                  | 110 nM (Ki)               | Selective for GluN2C/D over GluN2A/B | [6]       |
| GluN2B   |                         | 130 nM (Ki)               | [6]                                  |           |
| GluN2C   |                         | 36 nM (Ki)                | [6]                                  |           |
| GluN2D   |                         | 24 nM (Ki)                | [6]                                  |           |
| 1-(9-iodophenanthren-3-ylmethyl)piperazine-2,3-dicarboxylic acid (18i)       | GluN2D                  | 260 nM (IC50)             | Dual antagonist for GluN2D and GluK1 | [4][5]    |
| GluK1  |                         | 110 nM (IC50)             | [4][5]                               |           |
| (-)-2R,4S-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)* | NMDA Receptor Complex   | 67 nM (IC50)              | Potent and selective NMDA antagonist | [7]       |

\*Note: LY235723 is a piperidine, not piperazine, derivative but is included to illustrate the utility of related heterocyclic carboxylic acids in developing potent NMDA antagonists.

## Visualizations

### Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical NMDA receptor signaling pathway and highlights the mechanism of action for competitive antagonists derived from **(R)-Piperazine-2-carboxylic acid**.

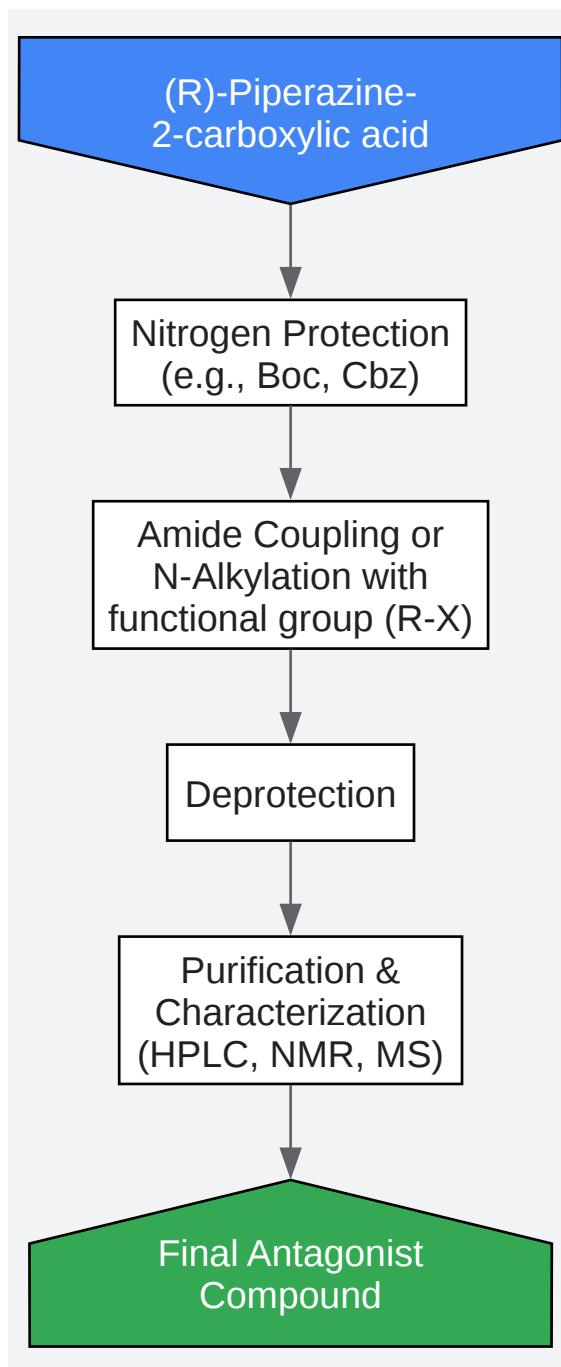


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Caption: NMDA receptor activation and competitive antagonism.

## Synthetic Workflow

This diagram outlines the general synthetic workflow for creating novel NMDA receptor antagonists using **(R)-Piperazine-2-carboxylic acid** as a starting material.

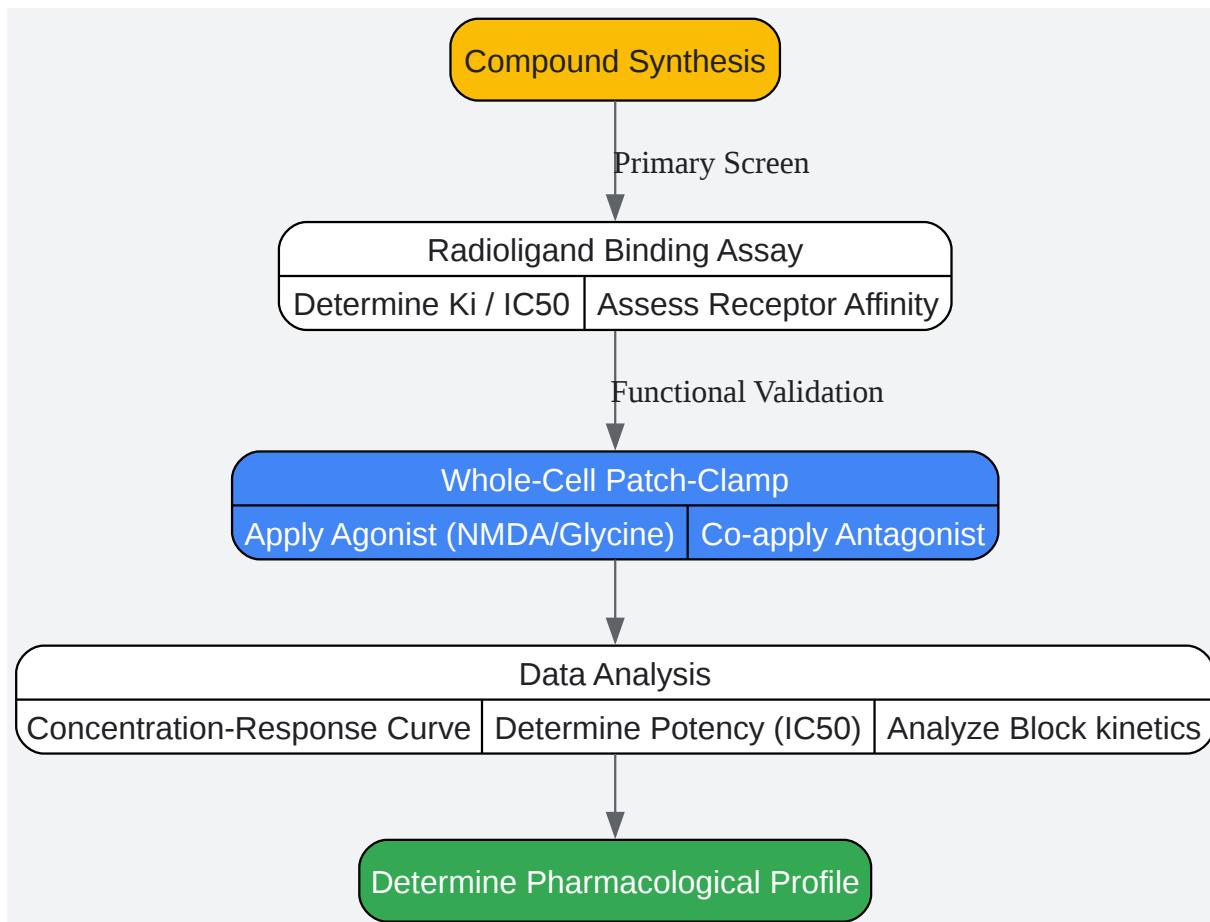


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Caption: General synthesis workflow for piperazine-based antagonists.

## Experimental Characterization Workflow

The workflow for characterizing a newly synthesized antagonist is depicted below, from initial binding assays to functional electrophysiological analysis.



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